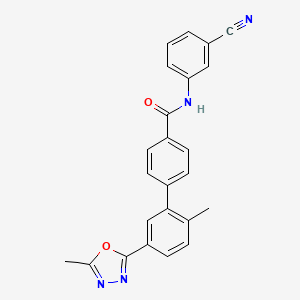

N-(3-Cyanophenyl)-2'-Methyl-5'-(5-Methyl-1,3,4-Oxadiazol-2-Yl)-4-Biphenylcarboxamide

Übersicht

Beschreibung

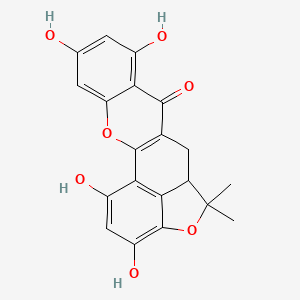

N-(3-cyanophenyl)-2'-methyl-5'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxamide is a member of the class of biphenyls that is the amide obtained by formal condensation of the carboxy group of 2'-methyl-5'-(5-methyl-1,3,4-oxadiazol-2-yl)[1,1'-biphenyl]-4-carboxylic acid with the amino group of 3-cyanoaniline. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor. It is a member of benzamides, a member of biphenyls, a member of 1,3,4-oxadiazoles and a nitrile.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activities

A study by Chao Shu-jun (2006) explored the antibacterial properties of 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole, a compound structurally related to N-(3-Cyanophenyl)-2'-Methyl-5'-(5-Methyl-1,3,4-Oxadiazol-2-Yl)-4-Biphenylcarboxamide. It demonstrated significant bacteriostatic effects against E. coli, Streptococcus, B. subtilis, and S. aureus.

Anticancer Activities

B. Ravinaik et al. (2021) in the Russian Journal of Organic Chemistry designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers.

Antiepileptic Activity

H. Rajak et al. (2013) in Bioorganic & medicinal chemistry letters synthesized N-(4)-(5-(2/3/4-substituted-phenyl)-1,3,4-oxadiazol-2-yl)-N-(1)-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enylidene)semicarbazide, showing significant anticonvulsant activities in various models. This indicates potential applications in antiepileptic treatments.

Antidiabetic Screening

J. Lalpara et al. (2021) in the Russian Journal of Organic Chemistry evaluated N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides for antidiabetic activity, showing promising results in α-amylase inhibition assays.

Insecticidal Activity

L. Qi et al. (2014) in RSC Advances studied anthranilic diamides analogs containing 1,3,4-oxadiazole rings, finding some compounds with good insecticidal activities against diamondback moth, Plutella xylostella.

Antimycobacterial Screening

N. Nayak et al. (2016) in Chinese Chemical Letters synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, showing significant in vitro antitubercular activities against Mycobacterium tuberculosis.

Anti-Inflammatory and Anti-Cancer Agents

Madhavi Gangapuram and K. Redda (2009) in the Journal of heterocyclic chemistry synthesized substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides as potential anti-inflammatory and anti-cancer agents.

Antioxidant Evaluation

S. Bondock et al. (2016) in Research on Chemical Intermediates synthesized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, evaluating them for antioxidant activity. Some compounds showed excellent antioxidant activity and protected against DNA damage.

Computational and Pharmacological Evaluation

M. Faheem (2018) in FARMACIA focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions.

Eigenschaften

Produktname |

N-(3-Cyanophenyl)-2'-Methyl-5'-(5-Methyl-1,3,4-Oxadiazol-2-Yl)-4-Biphenylcarboxamide |

|---|---|

Molekularformel |

C24H18N4O2 |

Molekulargewicht |

394.4 g/mol |

IUPAC-Name |

N-(3-cyanophenyl)-4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |

InChI |

InChI=1S/C24H18N4O2/c1-15-6-7-20(24-28-27-16(2)30-24)13-22(15)18-8-10-19(11-9-18)23(29)26-21-5-3-4-17(12-21)14-25/h3-13H,1-2H3,(H,26,29) |

InChI-Schlüssel |

PMMLSQFPBFKLHH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C#N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

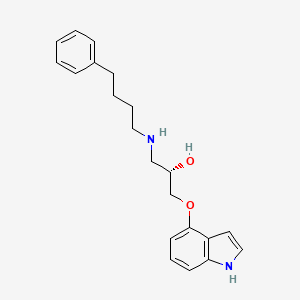

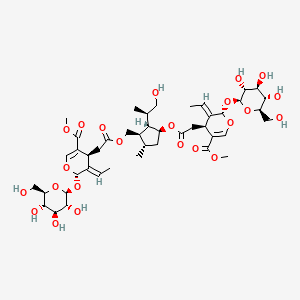

![(9E,12E)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1244867.png)

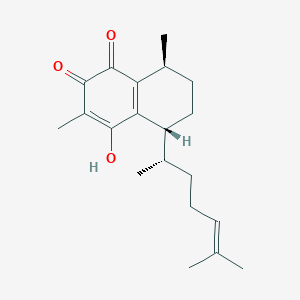

![(4S)-1-[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]-4-hydroxy-8-(4-hydroxyphenyl)octane-2,6-dione](/img/structure/B1244872.png)